molecular formula C12H10Cl2N2O B1305122 3-((3,4-Dichlorobenzyl)oxy)pyridin-2-amine CAS No. 81066-60-6

3-((3,4-Dichlorobenzyl)oxy)pyridin-2-amine

Cat. No. B1305122
CAS RN: 81066-60-6
M. Wt: 269.12 g/mol
InChI Key: VOTVZLZLBKYLNJ-UHFFFAOYSA-N
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Patent
US04450164

Procedure details

8-(3,4-dichlorobenzyloxy)-2-methylimidazo[1,2-a]-pyridine and 8-(4-chlorobenzyloxy)-2-methylimidazo[1,2-a]pyridine.
Name
8-(3,4-dichlorobenzyloxy)-2-methylimidazo[1,2-a]-pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
8-(4-chlorobenzyloxy)-2-methylimidazo[1,2-a]pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:17]=[CH:18][C:19]=1[Cl:20])[CH2:5][O:6][C:7]1[C:8]2[N:9](C=C(C)[N:15]=2)[CH:10]=[CH:11][CH:12]=1.ClC1C=CC(COC2C3N(C=C(C)N=3)C=CC=2)=CC=1>>[NH2:15][C:8]1[C:7]([O:6][CH2:5][C:4]2[CH:17]=[CH:18][C:19]([Cl:20])=[C:2]([Cl:1])[CH:3]=2)=[CH:12][CH:11]=[CH:10][N:9]=1

Inputs

Step One
Name
8-(3,4-dichlorobenzyloxy)-2-methylimidazo[1,2-a]-pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(COC=2C=3N(C=CC2)C=C(N3)C)C=CC1Cl
Step Two
Name
8-(4-chlorobenzyloxy)-2-methylimidazo[1,2-a]pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(COC=2C=3N(C=CC2)C=C(N3)C)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC1=NC=CC=C1OCC1=CC(=C(C=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.